N-(3-hydroxypyridin-2-yl)-3-methyl-4-nitrobenzamide
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the appropriate pyridine derivative. The amide group could potentially be introduced through a reaction with an appropriate acid chloride or anhydride. The nitro group might be introduced through a nitration reaction .Molecular Structure Analysis
The molecule contains several functional groups that would influence its chemical behavior. The presence of the nitro group (-NO2) and the amide group (-CONH2) could make the molecule polar and capable of participating in hydrogen bonding. The pyridine ring is aromatic and would contribute to the molecule’s stability .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the nitro group could be reduced to an amino group, or the amide could be hydrolyzed to yield a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of polar functional groups like the nitro group and the amide could increase its solubility in polar solvents. The aromatic pyridine ring could contribute to its stability and potentially its boiling and melting points .Future Directions
properties
IUPAC Name |
N-(3-hydroxypyridin-2-yl)-3-methyl-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4/c1-8-7-9(4-5-10(8)16(19)20)13(18)15-12-11(17)3-2-6-14-12/h2-7,17H,1H3,(H,14,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFALEOMJAORCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=C(C=CC=N2)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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